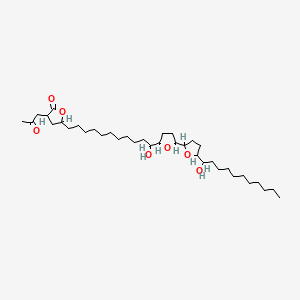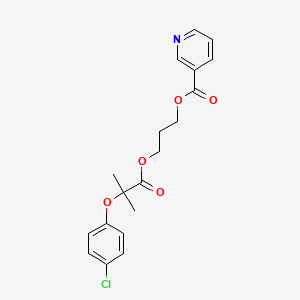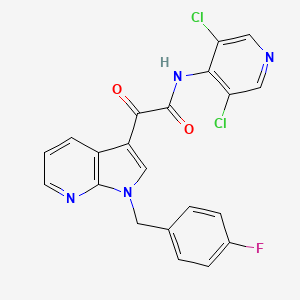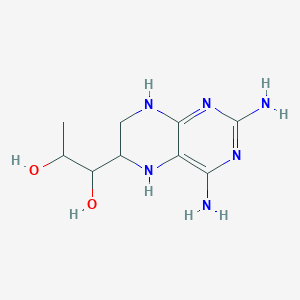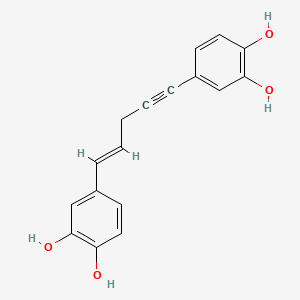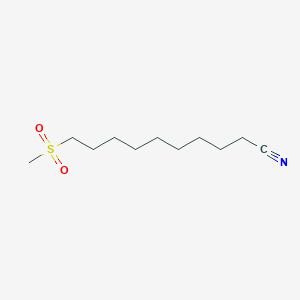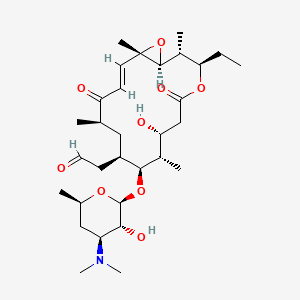
Perflubutan
Übersicht
Beschreibung
Perflubutane, also known as decafluorobutane, is a fluorocarbon compound with the chemical formula C₄F₁₀. It is a derivative of butane where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high stability and inertness, making it useful in various industrial and medical applications .
Wirkmechanismus
Target of Action
Perflubutane, also known as Decafluorobutane, is primarily utilized as a contrast agent in ultrasound imaging . It targets the liver and other organs, providing enhanced visualization that aids in the early detection and management of various diseases, including liver cancer .
Mode of Action
Perflubutane works by enhancing the reflectivity of ultrasound waves, thereby improving the clarity and detail of the images produced . When administered intravenously, it forms microbubbles filled with perflubutane gas . These microbubbles circulate through the bloodstream and enhance the echogenicity of blood, meaning they can improve the contrast of ultrasound images . The microbubbles are small enough to pass through the capillaries but large enough to reflect ultrasound waves, making them highly effective for imaging purposes .
Biochemical Pathways
Its primary function is to enhance the contrast of ultrasound images, which is achieved by the formation of microbubbles that reflect ultrasound waves
Pharmacokinetics
Perflubutane is administered intravenously, typically by a healthcare professional in a controlled clinical setting . The dosage and method of administration can vary depending on the specific diagnostic requirement and the patient’s condition . After administration, the microbubbles travel through the bloodstream and enhance the visibility of internal organs and structures during an ultrasound examination . The onset of action is almost immediate, allowing for quick and efficient imaging .
Result of Action
The improved contrast provided by Perflubutane helps physicians to better visualize the vascular structures and tissue perfusion in real-time, which is crucial in diagnosing conditions such as liver tumors, where early and accurate detection can significantly impact patient outcomes .
Action Environment
Perflubutane is highly stable and inert . If it is exposed to conditions of extreme heat from misuse, equipment failure, etc., toxic decomposition products including hydrogen fluoride can be produced . . Therefore, the environmental factors influencing the compound’s action, efficacy, and stability are primarily related to the conditions under which it is stored and administered.
Wissenschaftliche Forschungsanwendungen
Perflubutan hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Aufgrund seiner Trägheit als Lösungsmittel und Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Als Kontrastmittel für bildgebende Verfahren in biologischen Studien eingesetzt.
Medizin: Wird in der Ultraschallbildgebung als Kontrastmittel verwendet, um die Sichtbarkeit von Blutgefäßen und Geweben zu verbessern.
Industrie: Wird bei der Herstellung von Feuerlöschmitteln und als Kältemittel verwendet .
5. Wirkmechanismus
This compound entfaltet seine Wirkung in erster Linie durch seine physikalischen Eigenschaften und nicht durch chemische Wechselwirkungen. In der medizinischen Bildgebung verbessern this compound-Mikroblasen die Reflexion von Ultraschallwellen, wodurch die Klarheit und Detailgenauigkeit der erzeugten Bilder verbessert werden. Diese Mikroblasen zirkulieren im Blutkreislauf und verstärken die Echogenität von Blut, was eine bessere Darstellung von Gefäßstrukturen und Gewebsperfusion ermöglicht .
Ähnliche Verbindungen:
Perfluorpropan (C₃F₈): Ein weiteres Fluorcarbon mit ähnlichen Eigenschaften, aber einer anderen Molekülstruktur.
Perfluorohexan (C₆F₁₄): Ein längerkettiges Fluorcarbon mit höheren Siedepunkten und unterschiedlichen Anwendungen.
Perfluoroctan (C₈F₁₈): Wird in ähnlichen Anwendungen verwendet, jedoch mit unterschiedlichen physikalischen Eigenschaften.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Molekülgröße und -eigenschaften einzigartig und eignet sich besonders gut als Kontrastmittel in der Ultraschallbildgebung. Seine Stabilität und Trägheit machen es auch wertvoll in industriellen Anwendungen, bei denen Reaktivität minimiert werden muss .
Biochemische Analyse
Biochemical Properties
Perflubutane plays a significant role in biochemical reactions, particularly in its use as a contrast agent for ultrasound imaging. It interacts with various biomolecules, including proteins and enzymes, to enhance imaging quality. The compound’s high density and inert nature allow it to provide clear and detailed images of tissues and organs. Perflubutane does not readily react with other biomolecules, making it a stable and reliable agent for diagnostic purposes .
Cellular Effects
Perflubutane has been shown to influence cellular processes, particularly in the context of diagnostic imaging. It enhances the visualization of cellular structures and blood flow, aiding in the diagnosis of conditions such as liver diseases and cardiovascular disorders. The compound’s interaction with cell membranes and its ability to reflect ultrasound waves contribute to its effectiveness in imaging. Perflubutane does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a safe option for clinical use .
Molecular Mechanism
The molecular mechanism of Perflubutane involves its ability to enhance ultrasound imaging through its physical properties. The compound’s high density and inert nature allow it to reflect ultrasound waves effectively, providing clear images of tissues and organs. Perflubutane does not undergo significant chemical reactions within the body, maintaining its stability and effectiveness as a contrast agent. Its interaction with biomolecules is primarily physical rather than chemical, ensuring minimal interference with normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, Perflubutane has demonstrated stability over time, maintaining its effectiveness as a contrast agent. Studies have shown that the compound does not degrade significantly over extended periods, ensuring consistent imaging quality. Long-term effects on cellular function have not been observed, indicating that Perflubutane remains stable and non-toxic in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Perflubutane vary with different dosages in animal models. At low doses, the compound effectively enhances imaging without causing adverse effects. At higher doses, some toxic effects have been observed, including mild inflammation and tissue irritation. These effects are generally reversible and do not pose significant risks to the overall health of the animals. Threshold effects have been identified, indicating the optimal dosage range for safe and effective use of Perflubutane .
Metabolic Pathways
Perflubutane is not significantly metabolized within the body, owing to its inert nature. The compound does not interact with metabolic enzymes or cofactors, and it does not participate in metabolic pathways. This lack of metabolism contributes to its stability and effectiveness as a contrast agent, as it remains unchanged and provides consistent imaging quality .
Transport and Distribution
Perflubutane is transported and distributed within the body primarily through the bloodstream. It does not bind to specific transporters or binding proteins, allowing it to circulate freely and reach target tissues. The compound’s high density and inert nature facilitate its accumulation in areas of interest, enhancing imaging quality. Perflubutane is eventually exhaled from the body, ensuring minimal long-term accumulation .
Subcellular Localization
Perflubutane does not localize to specific subcellular compartments, as it primarily functions as a contrast agent in the extracellular space. Its inert nature and lack of interaction with cellular components ensure that it does not interfere with normal cellular functions. The compound’s effectiveness in imaging is due to its physical properties rather than its localization within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perflubutane can be synthesized through the fluorination of butane. One common method involves the reaction of butane with elemental fluorine under controlled conditions. The reaction is typically carried out in a fluorination reactor at low temperatures to prevent unwanted side reactions. The process can be represented as:
C4H10+10F2→C4F10+10HF
Industrial Production Methods: In industrial settings, perflubutane is produced using large-scale fluorination reactors. The process involves the continuous feeding of butane and fluorine gas into the reactor, where the reaction takes place. The resulting perflubutane is then purified through distillation to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Reaktionstypen: Perflubutan ist aufgrund der starken Kohlenstoff-Fluor-Bindungen sehr inert und resistent gegen viele chemische Reaktionen. Es kann jedoch unter bestimmten Bedingungen bestimmte Reaktionen eingehen:
Reduktion: this compound kann unter Verwendung starker Reduktionsmittel zu teilweise fluorierten Butanen reduziert werden.
Substitution: Unter extremen Bedingungen können einige Fluoratome durch andere Halogene oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) kann als Reduktionsmittel verwendet werden.
Substitution: Chlor oder Brom können für Halogenaustauschreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Reduktion: Teilweise fluorierte Butane.
Substitution: Gemischte halogenierte Butane
Vergleich Mit ähnlichen Verbindungen
Perfluoropropane (C₃F₈): Another fluorocarbon with similar properties but a different molecular structure.
Perfluorohexane (C₆F₁₄): A longer-chain fluorocarbon with higher boiling points and different applications.
Perfluorooctane (C₈F₁₈): Used in similar applications but with different physical properties.
Uniqueness of Perflubutane: Perflubutane is unique due to its specific molecular size and properties, making it particularly suitable for use as a contrast agent in ultrasound imaging. Its stability and inertness also make it valuable in industrial applications where reactivity needs to be minimized .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGMUDTWQVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059876 | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
| Record name | Perfluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-2.1 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, chloroform | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6484 g/cu cm at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.01X10+3 mm Hg at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perflubutane perfusion echocardiography has the potential to be a cost-effective and convenient alternative to nuclear perfusion imaging. Perflubutane is easy to use and echocardiographers in the clinical trials can be trained to use it after imaging only a few patients. Based on data from previous clinical trials, ultrasound enhanced with Perflubutane was able to image myocardial perfusion and obtain information that appears comparable to nuclear imaging. Acusphere's Phase 3 program is designed with the appropriate comparative standards to determine the value of Perflubutane perfusion echocardiography relative to nuclear perfusion imaging. These standards are coronary angiography, nuclear perfusion imaging, and patient outcome., Sonazoid is taken up by healthy Kupffer cells in the liver and spleen, but break down in high amplitude ultrasound imaging modes such as color Doppler imaging. The bubble rupture produces a transient pressure wave, which results in a characteristic mosaic color pattern from tissues containing the microbubbles (induced acoustic emission). Liver tumors without Kupffer cells will not display the mosaic pattern and can therefore be identified easily., ...It is proposed that the intestinal and hepatic lesions in rats and mice after a single intravenous injection of gas-carrier contrast agents are caused by a common mechanism: intravascular growth of gas-carrier agents in tissues with gas supersaturation, as occurs in the cecal wall of rats and mice. In this particular environment the growing gas bubbles cause ischemia and necrosis in the cecal and colonic wall and liver. This proposed mechanism of action is consistent with the absence of clinical reports indicative of intestinal and/or hepatic lesions in humans after administration of gas-carrier contrast agents. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
355-25-9 | |
| Record name | Perfluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubutane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-129 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



